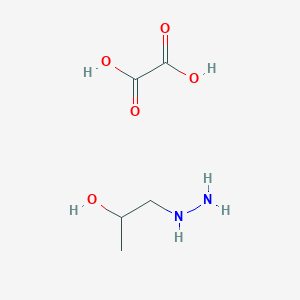

1-Hydrazinopropan-2-ol oxalate

Description

1-Hydrazinopropan-2-ol oxalate is a chemical compound comprising the hydrazine derivative 1-hydrazinopropan-2-ol and oxalic acid in a salt form. Its molecular formula is C₃H₉N₂O·C₂H₂O₄, combining the hydroxyl-containing hydrazine moiety with the dicarboxylic acid oxalate.

Propriétés

IUPAC Name |

1-hydrazinylpropan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.C2H2O4/c1-3(6)2-5-4;3-1(4)2(5)6/h3,5-6H,2,4H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDOKFNNOKCKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18501-21-8 | |

| Record name | 2-Propanol, 1-hydrazinyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18501-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydrazinopropan-2-ol oxalate can be synthesized through the reaction of 1-hydrazinopropan-2-ol with oxalic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature. The product is then isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the production of 1-hydrazinopropan-2-ol oxalate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .

Analyse Des Réactions Chimiques

Condensation Reactions

The hydrazine moiety enables nucleophilic reactions with carbonyl groups. For example:

-

Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, a reaction critical in analytical and synthetic chemistry.

Example :Conditions: Mildly acidic or neutral environments (pH 4–7), room temperature .

Oxidation Reactions

Hydrazine derivatives are prone to oxidation, yielding nitrogen gas and other products:

-

Oxidation by Hydrogen Peroxide :

The oxalate counterion may undergo simultaneous decarboxylation under strong oxidative conditions .

Reduction Reactions

The oxalate ion can participate in redox processes, while the hydrazine group acts as a reducing agent:

-

Catalytic Hydrogenation :

In the presence of platinum or palladium catalysts, hydrazine groups may reduce nitro compounds to amines .

Example :

Acid-Base Reactions

-

Oxalate Dissociation :

In aqueous solutions, oxalate dissociates into , forming complexes with metal ions (e.g., Ca²⁺, Fe³⁺) . -

Hydrazine Protonation :

The hydrazine group () can accept protons, forming in acidic media .

Thermal Decomposition

At elevated temperatures (>150°C):

-

Hydrazine Degradation : Releases ammonia and nitrogen gas.

Research Findings

-

Synergistic Catalysis : Mixed platinum/palladium catalysts enhance reduction efficiency, as seen in analogous nitrobenzene hydrogenation systems .

-

Oxalate in Biological Systems : Oxalate’s role in metabolic pathways (e.g., urinary stone formation) underscores its reactivity in biological matrices .

-

Stability in Protic Solvents : The compound’s hydrazine group is susceptible to hydrolysis in strongly acidic or basic aqueous solutions .

Applications De Recherche Scientifique

1-Hydrazinopropan-2-ol oxalate has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-hydrazinopropan-2-ol oxalate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, its hydrazine moiety can form coordination complexes with metal ions, influencing various biochemical and chemical processes .

Comparaison Avec Des Composés Similaires

Key Properties :

- Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to ionic oxalate and hydroxyl groups.

- Stability : Hydrazine derivatives are typically hygroscopic and sensitive to oxidation, requiring storage under inert conditions.

- Reactivity : The hydrazine group (-NH-NH₂) can participate in condensation reactions, making it useful for synthesizing heterocycles or hydrazones.

Structural and Functional Group Analogues

A. Hydrazine Derivatives

| Compound | Molecular Formula | Key Functional Groups | Applications | Stability Concerns |

|---|---|---|---|---|

| 1-Hydrazinopropan-2-ol oxalate | C₃H₉N₂O·C₂H₂O₄ | Hydrazine, hydroxyl | Organic synthesis, pharmaceuticals | Oxidative degradation |

| Hydralazine | C₈H₁₀N₄ | Phthalazine, hydrazine | Antihypertensive drug | Light-sensitive |

| Isoniazid | C₆H₇N₃O | Hydrazide, pyridine | Tuberculosis treatment | Hydrolysis in acidic conditions |

Key Differences :

- Reactivity: 1-Hydrazinopropan-2-ol oxalate’s hydroxyl group enhances solubility but may reduce thermal stability compared to non-hydroxylated hydrazines like hydralazine.

- Pharmacological Use: Unlike isoniazid, which targets mycobacterial enzymes, 1-hydrazinopropan-2-ol oxalate lacks documented therapeutic use but serves as a precursor.

B. Oxalate Salts

| Compound | Molecular Formula | Solubility (g/100 mL, water) | Acidity (pKa) | Applications |

|---|---|---|---|---|

| 1-Hydrazinopropan-2-ol oxalate | C₃H₉N₂O·C₂H₂O₄ | ~50 (estimated) | 1.25, 4.14 | Laboratory reagent |

| Ammonium oxalate | (NH₄)₂C₂O₄ | 4.3 | 1.23, 4.19 | Analytical chemistry |

| Hydroxylamine oxalate | (NH₂OH)₂·C₂H₂O₄ | 22 | 1.47, 4.07 | Reducing agent in photography |

Key Differences :

- Solubility: 1-Hydrazinopropan-2-ol oxalate’s higher solubility compared to ammonium oxalate may stem from its hydroxyl group.

- Functionality: Unlike hydroxylamine oxalate, which is a strong reducing agent, 1-hydrazinopropan-2-ol oxalate’s reactivity is modulated by its hydrazine moiety.

Comparison with Heterocyclic Derivatives (e.g., 1H-Imidazo Compounds)

While structurally distinct from 1-hydrazinopropan-2-ol oxalate, both classes share nitrogen-based reactivity:

| Feature | 1-Hydrazinopropan-2-ol Oxalate | 1H-Imidazo(2,1-a)isoindol-5-ol Derivatives |

|---|---|---|

| Core Structure | Linear hydrazine-oxalate salt | Fused imidazo-isoindole ring |

| Synthesis | Salt formation via acid-base reaction | Multi-step cyclization reactions |

| Bioactivity | Limited data | Anticancer, antimicrobial (in vitro) |

| Stability | Air-sensitive | Thermally stable |

Functional Insights :

- Both compounds may serve as ligands for metal coordination, but applications diverge due to structural complexity.

Activité Biologique

1-Hydrazinopropan-2-ol oxalate is a compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, interactions, and relevant case studies.

Chemical Structure and Properties

1-Hydrazinopropan-2-ol oxalate is an organic compound characterized by the presence of a hydrazine functional group and an oxalate moiety. The chemical structure can be represented as follows:

This compound is known for its ability to participate in various biochemical reactions due to the reactive nature of the hydrazine group.

Mechanisms of Biological Activity

Antimicrobial Properties

1-Hydrazinopropan-2-ol oxalate has been studied for its antimicrobial properties. Research indicates that it exhibits activity against certain Gram-positive bacteria, although it shows limited efficacy against Gram-negative strains. This selective antibacterial action may be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Inhibition of Lipid Kinases

The compound has also been investigated for its potential to inhibit lipid kinases, such as p110-alpha, which are involved in various cellular signaling pathways and cancer progression. Inhibition of these kinases suggests that 1-hydrazinopropan-2-ol oxalate may have therapeutic applications in cancer treatment .

Oxalate Interaction in Biological Systems

The oxalate component of the compound plays a crucial role in its biological activity. Oxalate is known to influence calcium metabolism and has been implicated in kidney stone formation. Studies have shown that dietary oxalate can stimulate immune responses, which may be relevant in understanding the overall biological impact of 1-hydrazinopropan-2-ol oxalate .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on 1-hydrazinopropan-2-ol oxalate demonstrated its effectiveness against Staphylococcus aureus. The compound was found to inhibit bacterial growth at specific concentrations, indicating a potential role in developing new antibiotics.

Case Study: Cancer Treatment Potential

Research exploring the inhibition of lipid kinases by 1-hydrazinopropan-2-ol oxalate revealed promising results in vitro. The compound showed significant reduction in cell viability in cancer cell lines, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-hydrazinopropan-2-ol oxalate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with oxalic acid under controlled pH and temperature. Purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., verifying absence of unreacted hydrazine or oxalate residues). For reproducible results, ensure stoichiometric ratios are maintained (e.g., 1:1 molar ratio of hydrazine to oxalic acid) and reaction conditions (e.g., 25–40°C, inert atmosphere) are optimized .

Q. How should researchers handle safety risks associated with 1-hydrazinopropan-2-ol oxalate?

- Methodological Answer : Adhere to GHS guidelines for hydrazine derivatives:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : Immediate flushing with water for skin/eye contact; seek medical attention if ingested .

- Storage : Store in sealed containers away from oxidizers and heat sources .

Q. What analytical techniques are suitable for quantifying oxalate content in 1-hydrazinopropan-2-ol oxalate?

- Methodological Answer :

- Capillary Electrophoresis (CE) : Preferred for medium-to-high oxalate content (>10 mg/100 g) due to rapid analysis and cost efficiency.

- Ion Chromatography (IC) : Better for low-concentration oxalate but requires higher operational costs.

- Validation : Cross-check with titration (e.g., potassium permanganate) to resolve discrepancies .

Advanced Research Questions

Q. How can synthesis parameters be optimized to improve yield and reduce byproducts?

- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 20°C–60°C | 40°C |

| pH | 3.0–7.0 | 5.5 |

| Reaction Time | 2–12 hours | 8 hours |

- Monitor byproducts via LC-MS and adjust stoichiometry or catalyst use (e.g., acetic acid as a proton donor) .

Q. How can contradictory data in oxalate quantification (e.g., CE vs. IC) be resolved?

- Methodological Answer :

- Source Analysis : Check for matrix interference (e.g., organic acids in samples affecting IC).

- Method Calibration : Use internal standards (e.g., deuterated oxalate for LC-MS).

- Cross-Validation : Compare with independent techniques like XRD for crystalline oxalate phases .

Q. What strategies mitigate instability of 1-hydrazinopropan-2-ol oxalate under varying environmental conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >80°C).

- Light Sensitivity : Store in amber glassware; test photodegradation via UV-Vis spectroscopy.

- Humidity Control : Use desiccants or anhydrous solvents during storage .

Q. How can researchers model the compound’s interaction with biological systems (e.g., microbial degradation)?

- Methodological Answer :

- Metagenomic Analysis : Extract microbial DNA/RNA from fecal or environmental samples exposed to the compound.

- Functional Annotation : Identify oxalate-degrading genes (e.g., oxc, frc) using tools like KEGG or MetaCyc.

- In Vitro Assays : Measure oxalate consumption rates in bacterial cultures (e.g., Oxalobacter formigenes) .

Methodological Considerations for Data Reporting

- Experimental Reproducibility : Document detailed protocols (e.g., solvent purity, equipment calibration) per journal guidelines like Beilstein Journal of Organic Chemistry .

- Data Transparency : Provide raw spectra, chromatograms, and computational scripts as supplementary material .

- Ethical Compliance : Declare conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.